molecular formula C7H6FIO B578032 (3-Fluoro-4-iodophenyl)methanol CAS No. 1261615-96-6

(3-Fluoro-4-iodophenyl)methanol

Cat. No. B578032
M. Wt: 252.027
InChI Key: CJCIAGJETMTBJI-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6FIO . It has a molecular weight of 252.03 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(3-Fluoro-4-iodophenyl)methanol” is 1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 . The compound’s structure includes a benzene ring with fluorine and iodine substituents at the 3rd and 4th positions, respectively, and a methanol group .


Physical And Chemical Properties Analysis

“(3-Fluoro-4-iodophenyl)methanol” is a solid compound . It has a molecular weight of 252.03 . The compound’s exact mass and monoisotopic mass are 251.94474 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

(3-Fluoro-4-iodophenyl)methanol is used in gram-scale syntheses of multi-substituted arenes through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional approaches (Sun, Sun, & Rao, 2014).

Interaction Studies

The interactions of alcohols with fluorophenylacetylenes, including compounds similar to (3-Fluoro-4-iodophenyl)methanol, have been investigated using infrared-optical double resonance spectroscopy and computational methods. These studies help understand the hydrogen bonding behavior and structural motifs in such complexes, which can be crucial for designing more effective chemical reactions and understanding reaction mechanisms (Maity, Maity, & Patwari, 2011).

Lipid Dynamics

Research has shown that methanol, commonly used as a solvent in studies involving (3-Fluoro-4-iodophenyl)methanol and similar compounds, significantly impacts lipid dynamics in biological and synthetic membranes. These findings are essential for understanding solvent effects in biomembrane studies, potentially affecting the interpretation of data in research involving (3-Fluoro-4-iodophenyl)methanol (Nguyen et al., 2019).

Novel Syntheses

Studies have demonstrated the use of (3-Fluoro-4-iodophenyl)methanol in novel syntheses, such as the stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These syntheses involve rearrangements of iodides to alcohols and alcohols to fluorides, showcasing the versatility and utility of (3-Fluoro-4-iodophenyl)methanol in organic synthesis (Krow et al., 2004).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluoro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCIAGJETMTBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743127
Record name (3-Fluoro-4-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-iodophenyl)methanol

CAS RN

1261615-96-6
Record name (3-Fluoro-4-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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